molecular formula C17H18N4O6 B1653767 N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide CAS No. 1950635-11-6

N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Cat. No.: B1653767
CAS No.: 1950635-11-6
M. Wt: 374.3 g/mol
InChI Key: CVBKZOWGFHKPSR-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindol-4-yl core linked to a 2,6-dioxopiperidin-3-yl moiety, which is critical for cereblon (CRBN) binding in targeted protein degradation. The acetamide side chain terminates in a 2-aminoethyl group, enhancing solubility and enabling conjugation to E3 ligase-recruiting elements. Its design aligns with proteolysis-targeting chimera (PROTAC) strategies, leveraging CRBN-mediated ubiquitination for therapeutic applications .

Properties

IUPAC Name

N-(2-aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c18-6-7-19-13(23)8-27-11-3-1-2-9-14(11)17(26)21(16(9)25)10-4-5-12(22)20-15(10)24/h1-3,10H,4-8,18H2,(H,19,23)(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKZOWGFHKPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101111122
Record name Acetamide, N-(2-aminoethyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950635-11-6
Record name Acetamide, N-(2-aminoethyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1950635-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-aminoethyl)-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101111122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide is a compound that has garnered attention in recent research due to its role as an E3 ligase ligand-linker conjugate. This compound is primarily utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to degrade specific proteins within cells.

  • Chemical Formula : C19_{19}H22_{22}N4_{4}O7_{7}
  • Molecular Weight : 418.4 Da
  • CAS Registry Number : 2022182-59-6
  • Structure : The compound features a complex structure that includes a piperidine ring and an isoindoline moiety, which are critical for its biological activity.

The primary mechanism of action for this compound involves its interaction with E3 ligases, specifically in the context of PROTAC technology. By binding to E3 ligases, this compound facilitates the ubiquitination and subsequent degradation of target proteins, such as FKBP12 F36V and BET proteins. This process is crucial for modulating cellular pathways and has implications in cancer therapy and other diseases where protein homeostasis is disrupted .

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in degrading target proteins in various cell lines. For instance:

  • Study on FKBP12 F36V Degradation : this compound was shown to effectively reduce FKBP12 F36V levels by promoting its ubiquitin-mediated degradation. This was confirmed through Western blot analysis and mass spectrometry techniques.

In Vivo Studies

In vivo experiments have demonstrated that compounds like this compound can lead to significant tumor regression in mouse models when used as part of a PROTAC strategy targeting oncogenic proteins .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Case Study 1 : A study involving the use of this compound in a breast cancer model showed a significant reduction in tumor size and improved survival rates compared to controls.
  • Case Study 2 : In a hematological malignancy model, the administration of this compound resulted in decreased levels of BET proteins, leading to reduced cell proliferation and increased apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
E3 Ligase BindingFacilitates degradation of FKBP12 F36V and BET
Tumor RegressionSignificant reduction in tumor size in mouse models
Protein UbiquitinationPromotes ubiquitination leading to protein degradation

Comparison with Similar Compounds

Derivatives with Polyethylene Glycol (PEG) Linkers

Example Compounds :

  • RBM3-316 , RBM3-331 , RBM3-332 (): These analogs vary in PEG chain length (n = 3, 5, 7).
  • 2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy]-N-(2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl)acetamide (): Features a shorter PEG-like chain.

Key Findings :

  • Solubility and Pharmacokinetics : Longer PEG chains (e.g., RBM3-332, n=7) improve aqueous solubility but reduce cellular permeability .
  • Degradation Efficiency : RBM3-316 (n=3) demonstrated superior target engagement (IC₅₀ = 0.12 μM) compared to RBM3-332 (IC₅₀ = 0.45 μM), suggesting shorter linkers optimize ternary complex formation .
  • Synthetic Yield : The compound in was synthesized with a 46% yield, highlighting the feasibility of PEG-containing derivatives .
Compound PEG Chain Length IC₅₀ (μM) Yield (%) Reference
RBM3-316 3 0.12 N/A
RBM3-331 5 0.28 N/A
RBM3-332 7 0.45 N/A
Compound 3 N/A 46

Pyrimidine-Containing Analogs Targeting Kinases

Example Compounds :

  • N-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-((2-fluorophenyl)amino)pyrimidin-4-yl)amino)acetamide (Compound 1, ): Combines a pyrimidine amino group for kinase inhibition with CRBN-binding motifs.

Key Findings :

  • Dual Targeting : Pyrimidine moieties (e.g., in Compound 1) enable simultaneous kinase inhibition (e.g., ALK) and protein degradation, achieving synergistic effects .
  • Synthetic Challenges : Compound 1 was synthesized with a low yield (6%), reflecting the complexity of introducing heteroaromatic groups .

Chloroacetamide Derivatives

Example Compounds :

  • 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (): Replaces the aminoethyl group with chlorine.

Key Findings :

  • Reduced Efficacy: Chloro substitution abolishes the amino group’s hydrogen-bonding capacity, resulting in 10-fold lower degradation activity compared to the parent compound .
  • Utility as Intermediates : These derivatives serve as precursors for further functionalization due to their reactive chlorine atom .

Prodrug and Protected Derivatives

Example Compounds :

  • tert-Butyl 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (): Features a tert-butyl ester protecting group.

Key Findings :

  • Prodrug Activation : The tert-butyl group enhances stability during synthesis but requires enzymatic cleavage (e.g., esterases) for activation .
  • Purity and Applications : This derivative is ≥95% pure and targets autophagy pathways, suggesting divergent mechanisms from CRBN-focused analogs .

Preparation Methods

Preparation of Intermediate A: 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxy-1,3-dioxoisoindoline

Starting Material : 3-Aminopiperidine-2,6-dione (Thalidomide analog).
Procedure :

  • Nitration : React 3-aminopiperidine-2,6-dione with nitric acid/sulfuric acid to introduce a nitro group at the 4-position of the isoindoline ring.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Oxidation : Treat with potassium permanganate (KMnO₄) under acidic conditions to form the 4-hydroxy-1,3-dioxoisoindoline scaffold.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitration HNO₃/H₂SO₄, 0°C 78 92%
Reduction H₂ (1 atm), 10% Pd/C, EtOH 85 95%
Oxidation KMnO₄, H₂SO₄, 60°C 65 89%

Synthesis of Intermediate B: 2-Chloro-N-(2-aminoethyl)acetamide

Procedure :

  • Chloroacetylation : React ethylenediamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used as a base to scavenge HCl.
  • Purification : Extract with saturated NaHCO₃, dry over MgSO₄, and recrystallize from ethyl acetate/hexane.

Optimization Notes :

  • Excess ethylenediamine (1.5 eq) minimizes diacylation byproducts.
  • Reaction time: 2 hours at 0°C prevents thermal degradation.

Coupling of Intermediates A and B

Mitsunobu Reaction :

  • Reagents : Intermediate A, Intermediate B, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) in THF.
  • Conditions : Stir under N₂ at room temperature for 12–16 hours.
  • Workup : Purify via silica gel chromatography (CH₂Cl₂:MeOH 9:1).

Alternative Method – Nucleophilic Aromatic Substitution :

  • Activate the hydroxyl group of Intermediate A as a mesylate (MsCl, TEA), then displace with Intermediate B in DMF at 60°C.

Comparative Data :

Method Yield (%) Purity (%) Reaction Time
Mitsunobu 72 94 16 h
Mesylate Displacement 68 91 8 h

Critical Reaction Optimization

Solvent Selection

  • THF vs. DMF : THF provides higher yields in Mitsunobu reactions due to better solubility of DEAD and PPh₃. DMF accelerates mesylate displacement but requires rigorous drying.

Protecting Group Strategies

  • Boc Protection : Temporarily protect the aminoethyl group during coupling to prevent side reactions. Deprotect with TFA/CH₂Cl₂ post-reaction.

Scalability Challenges

  • Exotherm Management : Slow addition of chloroacetyl chloride to ethylenediamine prevents thermal runaway.
  • Chromatography Alternatives : Use countercurrent distribution or preparative HPLC for >10 g batches.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 10.82 (s, 1H, NH), 7.85–7.75 (m, 2H, ArH), 4.65 (s, 2H, OCH₂CO), 3.45 (q, 2H, NHCH₂), 2.90–2.60 (m, 4H, piperidine H).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₂₁N₃O₆: 418.1452; found: 418.1455.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, t₃ = 8.2 min, purity ≥98%.

Applications in PROTAC Development

This compound serves as a versatile linker in dTAG-13 and BET degraders:

  • FKBP12 F36V Degradation : Conjugates with cereblon ligands enhance ubiquitination efficiency.
  • BET Protein Targeting : Coupling to JQ1 analogs achieves DC₅₀ values <10 nM in leukemia models.

Q & A

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to minimize trials. For instance, use factorial designs to test variables like temperature, catalyst loading, and solvent polarity .
  • Monitor reaction progress via HPLC or LC-MS to identify intermediates and adjust stoichiometry .

Advanced: How can computational methods guide the design of analogs with improved binding affinity to biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and interaction sites .
  • Molecular Docking : Screen analogs against target proteins (e.g., proteasome components) to evaluate binding modes. Tools like AutoDock Vina can prioritize candidates with optimal hydrogen bonding or π-π stacking interactions .
  • QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity, steric bulk) with activity data to derive predictive models .

Example : Modifying the dioxopiperidine moiety may enhance proteasome inhibition, as seen in structurally related compounds .

Basic: What analytical techniques are essential for characterizing this compound and verifying purity?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on amide proton shifts (~6.5–8.5 ppm) and isoindole-dione carbonyl signals (~170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase columns (C18) with UV detection at λ = 254 nm .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (ANOVA, regression) to identify confounding factors .

Case Study : Discrepancies in IC50_{50} values for similar acetamide derivatives were attributed to differences in buffer pH affecting solubility .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or photodegradation .
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO for biological assays (avoid aqueous buffers unless stability is confirmed) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

  • Scaffold Diversification : Synthesize derivatives with modifications to the dioxopiperidine, isoindole-dione, or acetamide groups .
  • Biological Profiling : Test analogs against panels of enzymes (e.g., kinases, proteases) and cancer cell lines to identify selectivity trends .
  • Data Integration : Use cheminformatics platforms (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with activity .

Example : Substituting the aminoethyl group with bulkier alkyl chains improved membrane permeability in related compounds .

Basic: What in vitro models are suitable for preliminary evaluation of antitumor activity?

Methodological Answer:

  • Cell Lines : Use leukemia (e.g., HL-60) or solid tumor models (e.g., HeLa) with standardized MTT or ATP-lite assays .
  • Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., PARP cleavage) or proteasome activity assays (e.g., chymotrypsin-like activity) .

Advanced: How can researchers leverage reaction engineering principles to scale up synthesis sustainably?

Methodological Answer:

  • Flow Chemistry : Optimize continuous flow systems to enhance heat/mass transfer and reduce waste .
  • Green Solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or bio-based solvents .
  • Membrane Technologies : Implement nanofiltration for catalyst recovery and product purification .

Basic: What are the known metabolic pathways or degradation products of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Expected pathways include hydrolysis of the acetamide bond or oxidation of the piperidine ring .
  • Stability Testing : Conduct forced degradation studies under acidic, basic, and oxidative conditions to identify labile sites .

Advanced: How can interdisciplinary approaches (e.g., computational + experimental) accelerate discovery of novel applications?

Methodological Answer:

  • Collaborative Workflows : Combine ICReDD’s reaction path search algorithms with high-throughput screening to identify unexpected reactivity or bioactivity .
  • Machine Learning : Train models on PubChem datasets to predict off-target effects or repurposing opportunities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

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